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Zusammenfassung
Eisenlactat, ein Eisensalz der Milchsäure, ist vor allem als Eisenergänzungsmittel zur

Behandlung von Anämie bekannt. Seine Rolle im Redox-Gleichgewicht der Zelle ist jedoch

komplex und vielschichtig. Entgegen der vereinfachten Vorstellung eines reinen Nährstoffs

weist Eisenlactat sowohl pro-oxidative als auch kontextabhängige, indirekte antioxidative

Eigenschaften auf. Diese duale Natur ergibt sich aus der Fähigkeit des Eisenions, an der

Fenton-Reaktion teilzunehmen und hochreaktive Hydroxylradikale zu erzeugen, während das

Lactat-Anion unter bestimmten Bedingungen als Abfänger für genau diese Radikale fungieren

kann. Dieses Dokument bietet eine eingehende technische Untersuchung der Mechanismen,

die den Redox-Eigenschaften von Eisenlactat zugrunde liegen, fasst quantitative Daten aus

Schlüsselstudien zusammen, beschreibt detaillierte experimentelle Protokolle zur

Untersuchung seiner Wirkungen und visualisiert die relevanten zellulären Signalwege und

Arbeitsabläufe.

Einleitung: Die duale Redox-Natur von Eisenlactat
Eisen ist ein essentielles Spurenelement, das für zahlreiche biologische Prozesse,

einschließlich des Sauerstofftransports und des Energiestoffwechsels, unerlässlich ist. Seine
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Fähigkeit, leicht zwischen dem zweiwertigen (Fe²⁺) und dem dreiwertigen (Fe³⁺) Zustand zu

wechseln, macht es jedoch auch zu einem potenten Katalysator für die Bildung von reaktiven

Sauerstoffspezies (ROS). Eisenlactat (Fe(C₃H₅O₃)₂) liefert Eisen in seiner zweiwertigen Form

(Eisen(II)-lactat), die besonders reaktiv ist.

Die zentrale Reaktion, die die pro-oxidative Natur von Eisenlactat bestimmt, ist die Fenton-

Reaktion. In Anwesenheit von Wasserstoffperoxid (H₂O₂), einem gängigen Nebenprodukt des

zellulären Stoffwechsels, katalysiert Fe²⁺ die Bildung des hochschädlichen Hydroxylradikals

(•OH).[1][2]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Dieses Radikal kann wahllos mit wichtigen Biomolekülen wie Lipiden, Proteinen und DNA

reagieren und zu oxidativem Stress und Zellschäden führen.[2][3]

Paradoxerweise legt eine neuere Hypothese eine indirekte antioxidative Rolle nahe, die

insbesondere in Zellen mit hohem Lactatumsatz, wie z. B. Krebszellen, von Bedeutung ist.[4][5]

[6] In diesem Szenario fungiert das reichlich vorhandene Lactat als "Opfer"-Molekül, das die

durch die Fenton-Reaktion erzeugten Hydroxylradikale sofort neutralisiert und so andere,

kritischere Zellstrukturen schützt.[4][5][7] Dieser Mechanismus stellt ein nicht-enzymatisches

H₂O₂-Entgiftungssystem dar, das auf dem Zusammenspiel von Eisen und Lactat beruht.[4][5]

[6]

Quantitative Daten zu den Redox-Eigenschaften
Die direkte Quantifizierung der antioxidativen Kapazität von Eisenlactat mit Standard-Assays

wie DPPH, ABTS oder FRAP ist methodisch herausfordernd. Die Redox-Aktivität des Eisenions

selbst würde mit den Reagenzien interferieren und zu falsch-positiven Ergebnissen führen, die

nicht die Fähigkeit zum Abfangen freier Radikale widerspiegeln. Daher konzentriert sich die

quantitative Analyse auf die Messung der Produkte des oxidativen Stresses oder der an der

Redox-Homöostase beteiligten Enzyme.

Tabelle 1: Einfluss von Lactat auf die Fenton-Reaktion-
vermittelte Hydroxylradikal-Bildung

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/product/b12335291?utm_src=pdf-body
https://www.benchchem.com/product/b12335291?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/1/50
https://www.mdpi.com/2227-9717/11/1/185
https://www.mdpi.com/2227-9717/11/1/185
https://pmc.ncbi.nlm.nih.gov/articles/PMC8878429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2735632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281059/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1688548/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2735632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281059/
https://www.researchgate.net/publication/243792877_Kinetics_of_aerobic_and_anaerobic_oxidations_of_ethanol_by_Fenton's_reagent
https://pmc.ncbi.nlm.nih.gov/articles/PMC2735632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12281059/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1688548/full
https://www.benchchem.com/product/b12335291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12335291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Konzentration von
Lactat

Beobachteter
Effekt auf die •OH-
Bildung

Methode Referenz

Bis zu 0.4 mM

(Lactat:Eisen = 2:1)

Hemmung der •OH-

Adduktbildung

ESR Spin-Trapping

(DMPO)
[8][9]

> 0.4 mM

Deutliche Steigerung

der •OH-

Adduktbildung

ESR Spin-Trapping

(DMPO)
[8][9]

Anwesenheit von

Lactat (variabel)

Erhöhtes

Sättigungsniveau des

DMPO-OH-Signals

bei hohen H₂O₂-

Konzentrationen

ESR Spin-Trapping

(DMPO)
[8][9]

ESR: Elektronenspinresonanz; DMPO: 5,5-Dimethyl-1-pyrrolin-N-oxid

Tabelle 2: Auswirkungen von Eisenstatus und -
ergänzung auf Biomarker für oxidativen Stress (In-vivo-
und In-vitro-Studien)
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Studie / Modell Intervention
Gemessener
Biomarker

Ergebnis Referenz

Anämische

schwangere

Frauen

Orale

Eisensulfat-

Therapie

(200mg/Tag)

Glutathionperoxi

dase (GSH-Px)

Signifikante

Abnahme der

GSH-Px-Aktivität

nach der

Therapie.

[10][11]

Anämische

Patienten

Orale

Eisentherapie (1

Monat)

Malondialdehyd

(MDA),

Fructosamin

Signifikante

Abnahme der

Plasma-MDA-

und

Fructosaminspie

gel.

[12]

Ratten mit

Eisenmangel

Eisenmangel-

Diät

Leber-Selen-

abhängige GSH-

Px

Aktivität auf 75 %

der Kontrolle

reduziert.

[13]

Colitis ulcerosa

Biopsien (in vitro)

Zugabe von

Eisen(III)-citrat

(100 µM)

ROS-Produktion

(Chemiluminesze

nz)

Kein signifikanter

Effekt, was auf

bereits gesättigte

Fenton-Reaktion

hindeutet.

[14]

Neuroblastom-

Zellen (in vitro)

Exposition

gegenüber Fe²⁺

vs. Fe³⁺

Zellviabilität

(MTT),

intrazelluläres

GSH

Fe²⁺ zeigte eine

signifikant

höhere Toxizität

und verursachte

mehr oxidativen

Stress.

[15]

Detaillierte experimentelle Protokolle
Die Untersuchung der dualen Redox-Eigenschaften von Eisenlactat erfordert spezifische

Methoden, die zwischen direkten chemischen Reaktionen und den resultierenden zellulären

Reaktionen unterscheiden können.
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Messung der Hydroxylradikal-Bildung mittels ESR Spin-
Trapping
Dieses Protokoll dient dem Nachweis und der Quantifizierung von Hydroxylradikalen (•OH), die

durch die Eisenlactat-vermittelte Fenton-Reaktion erzeugt werden.

Prinzip: Das kurzlebige •OH-Radikal wird von einem Spin-Trap-Molekül (z. B. DMPO)

"eingefangen", wodurch ein stabileres Radikal-Addukt (DMPO-OH) entsteht. Dieses Addukt

erzeugt ein charakteristisches Signal, das mittels Elektronenspinresonanz (ESR)-

Spektroskopie nachgewiesen und quantifiziert werden kann.[8][9][16]

Reagenzien:

Eisen(II)-lactat-Stammlösung (z. B. 10 mM in entgastem Wasser)

Wasserstoffperoxid (H₂O₂) (z. B. 100 mM)

DMPO (5,5-Dimethyl-1-pyrrolin-N-oxid) (z. B. 1 M in entgastem Wasser)

Phosphatpuffer (pH 7,4)

Durchführung:

Eine Reaktionsmischung im Phosphatpuffer vorbereiten, die die Endkonzentrationen von

Eisenlactat und DMPO enthält.

Die Reaktion durch Zugabe von H₂O₂ starten. Die Reihenfolge der Reagenzzugabe ist

entscheidend und sollte konsistent sein.

Die Lösung sofort in eine für die ESR-Messung geeignete Kapillare oder Flachzelle

überführen.

Die ESR-Messung bei definierten Geräteeinstellungen (z. B. Feldmitte, Sweep-Breite,

Modulationsamplitude, Mikrowellenleistung) starten.[17]

Das charakteristische vierzeilige Spektrum des DMPO-OH-Addukts aufzeichnen.
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Die Signalintensität (z. B. die Höhe des zweiten Peaks) als Maß für die relative Menge der

erzeugten •OH-Radikale quantifizieren.[16]

Experimente mit verschiedenen Konzentrationen von Lactat (relativ zum Eisen) wiederholen,

um dessen hemmende oder verstärkende Wirkung zu bestimmen.[8][9]

Ferric Reducing Antioxidant Power (FRAP)-Assay
Dieses Protokoll beschreibt einen Standard-Assay zur Messung der gesamten reduzierenden

Kapazität einer Probe. Hinweis: Bei der Anwendung auf Eisenlactat misst dieser Assay

hauptsächlich die reduzierende Kraft des Fe²⁺-Ions selbst und nicht eine antioxidative

Radikalfänger-Aktivität. Er dient hier als Beispiel für einen Standard-Antioxidantien-Assay.

Prinzip: Bei niedrigem pH-Wert (3,6) reduziert ein Antioxidans (oder eine andere reduzierende

Substanz wie Fe²⁺) den farblosen Eisen(III)-TPTZ-Komplex (2,4,6-Tripyridyl-s-triazin) zu einem

intensiv blauen Eisen(II)-TPTZ-Komplex. Die Zunahme der Absorption bei 593 nm ist

proportional zur reduzierenden Kapazität der Probe.[18][19][20]

Reagenzien:

Acetatpuffer (300 mM, pH 3,6): 3,1 g Natriumacetat-Trihydrat und 16 ml Eisessig in 1 Liter

destilliertem Wasser lösen.

TPTZ-Lösung (10 mM): 31 mg TPTZ in 10 ml 40 mM HCl lösen.

Eisen(III)-chlorid-Lösung (20 mM): 54 mg FeCl₃·6H₂O in 10 ml destilliertem Wasser lösen.

FRAP-Reagenz (frisch zubereiten): Acetatpuffer, TPTZ-Lösung und FeCl₃-Lösung im

Verhältnis 10:1:1 mischen. Bei 37 °C inkubieren.

Eisen(II)-sulfat-Standardlösung: Eine Serie von Verdünnungen (z. B. 100-2000 µM) aus

einer FeSO₄·7H₂O-Stammlösung herstellen.

Durchführung:

150 µL des vorgewärmten FRAP-Reagenz in die Wells einer 96-Well-Platte geben.

Eine Messung des Reagenzleerwerts durchführen.
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20 µL der Probe, des Standards oder des Lösungsmittels (Leerwert) zu den entsprechenden

Wells hinzufügen.

Die Platte vorsichtig mischen und für eine definierte Zeit (z. B. 4-10 Minuten) bei 37 °C

inkubieren.[18][21]

Die Absorption bei 593 nm mit einem Mikroplatten-Lesegerät messen.

Eine Standardkurve aus den Absorptionswerten der Eisen(II)-Standards erstellen.

Die FRAP-Werte der Proben als Fe²⁺-Äquivalente (in µM) anhand der Standardkurve

berechnen.

Messung der Glutathionperoxidase (GSH-Px)-Aktivität
Dieses Protokoll misst die Aktivität eines Schlüsselenzyms der antioxidativen Abwehr in Zell-

oder Gewebelysaten nach Behandlung mit Eisenlactat.

Prinzip: Die GSH-Px-Aktivität wird indirekt durch eine gekoppelte Reaktion mit der

Glutathionreduktase (GR) gemessen. GSH-Px reduziert ein Substrat (z. B. Cumolhydroperoxid)

unter Verwendung von reduziertem Glutathion (GSH), wodurch oxidiertes Glutathion (GSSG)

entsteht. GR regeneriert GSH aus GSSG unter Verbrauch von NADPH. Die Abnahme der

NADPH-Konzentration, gemessen durch die Abnahme der Absorption bei 340 nm, ist

proportional zur GSH-Px-Aktivität.

Reagenzien:

Zell- oder Gewebelysatpuffer

Reaktionspuffer (z. B. Kaliumphosphatpuffer mit EDTA)

Reduziertes Glutathion (GSH)

Glutathionreduktase (GR)

NADPH

Cumolhydroperoxid (oder H₂O₂) als Substrat
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Durchführung:

Zellen oder Gewebe nach Exposition gegenüber Eisenlactat lysieren und den Proteingehalt

bestimmen.

In einer Küvette den Reaktionspuffer, GSH, GR und NADPH mischen.

Eine definierte Menge des Zell-/Gewebelysats hinzufügen und mischen.

Die Reaktion durch Zugabe des Substrats (Cumolhydroperoxid) starten.

Die Abnahme der Absorption bei 340 nm über mehrere Minuten in einem

Spektralphotometer verfolgen.

Die Rate der NADPH-Oxidation (ΔA/min) berechnen.

Die Enzymaktivität unter Verwendung des molaren Extinktionskoeffizienten von NADPH

(6,22 mM⁻¹cm⁻¹) berechnen und auf den Proteingehalt normalisieren (Einheit: U/mg

Protein).

Visualisierung von Signalwegen und
Arbeitsabläufen
Die folgenden Diagramme wurden mit der DOT-Sprache von Graphviz erstellt, um

Schlüsselkonzepte zu visualisieren.

Pro-oxidativer Mechanismus: Die Fenton-Reaktion
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Fenton-Reaktion

Eisen(II)-lactat Fe²⁺Dissoziation Fe³⁺ Oxidation

H₂O₂

(Wasserstoffperoxid)
•OH

(Hydroxylradikal)
 Reduktion Oxidativer Schaden

(Lipide, Proteine, DNA)

Click to download full resolution via product page

Abbildung 1: Die pro-oxidative Wirkung von Eisenlactat über die Fenton-Reaktion.

Indirekter antioxidativer Mechanismus: Das Lactat-
Eisen-Abwehrsystem
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Oxidativer Stress

Zellulärer Kontext (z.B. Krebszelle)

↑ H₂O₂

•OH

Fenton-Reaktion

Fe²⁺ Pool

Fenton-Reaktion

↑ Lactat

Pyruvat

Oxidation

Schutz vor oxidativem Schaden

Essentielle Biomoleküle
(DNA, Enzyme, Lipide)

Neutralisierung durch
Lactat (Opfermolekül) Angriff

Click to download full resolution via product page

Abbildung 2: Hypothese des Lactat-vermittelten Schutzes vor oxidativem Stress.

Allgemeiner Arbeitsablauf eines In-vitro-Antioxidantien-
Assays (FRAP)
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1. Vorbereitung

2. Reaktion

3. Analyse
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(TPTZ, FeCl₃, Puffer)

Mischen in 96-Well-Platte
(Reagenz + Probe)

Proben & Standards
(z.B. Eisenlactat, FeSO₄)

Inkubation
(z.B. 10 min bei 37°C)

Messung der Absorption
(593 nm)

Erstellung der Standardkurve

Berechnung des FRAP-Werts
(Fe²⁺ Äquivalente)

Click to download full resolution via product page

Abbildung 3: Schematischer Arbeitsablauf des FRAP-Assays.
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Duale Rolle von Lactat bei der Ferroptose-Regulation

Ferroptose-Förderung Ferroptose-Hemmung
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Click to download full resolution via product page
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Abbildung 4: Kontextabhängige duale Rolle von Lactat bei der Ferroptose.

Schlussfolgerung
Die antioxidativen Eigenschaften von Eisenlactat können nicht isoliert betrachtet werden.

Seine chemische Natur diktiert eine starke pro-oxidative Tendenz durch die Katalyse der

Fenton-Reaktion. In biologischen Systemen mit hohem Lactatfluss kann jedoch ein potenziell

schützender, indirekter antioxidativer Mechanismus entstehen, bei dem Lactat als

Radikalfänger dient. Darüber hinaus deuten neue Erkenntnisse auf eine komplexe

regulatorische Rolle von Lactat in eisenabhängigen Zelltod-Signalwegen wie der Ferroptose

hin. Für Forscher und Entwickler ist es entscheidend, diese duale Natur zu verstehen. Die

Eignung von Eisenlactat in einer Formulierung oder einem therapeutischen Kontext hängt

stark vom lokalen Redox-Umfeld, der Konzentration von Wasserstoffperoxid und der

metabolischen Aktivität der Zielzellen ab. Zukünftige Forschungen sollten sich darauf

konzentrieren, die genauen Schwellenwerte und Bedingungen zu quantifizieren, die

bestimmen, ob die pro-oxidativen oder die indirekten antioxidativen Effekte von Eisenlactat
dominieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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